(R)-desflurane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

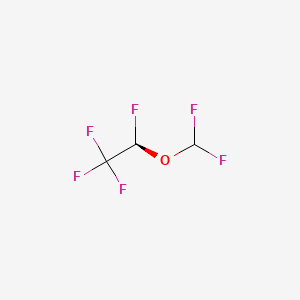

(R)-desflurane is a desflurane. It is an enantiomer of a (S)-desflurane.

科学研究应用

Introduction to (R)-Desflurane

This compound, a highly fluorinated methyl ethyl ether, is primarily utilized as a volatile anesthetic for maintaining general anesthesia during surgical procedures. It is notable for its rapid onset and offset due to low blood solubility, making it a preferred choice in many clinical settings. This article explores the diverse applications of this compound, particularly in anesthesiology, neurotoxicity studies, and immune response modulation.

General Anesthesia

This compound is widely used for its effectiveness in facilitating general anesthesia. Its rapid elimination from the body allows for quick recovery times post-surgery. This characteristic is particularly beneficial in outpatient procedures where minimizing recovery time is crucial.

Comparative Efficacy

Recent studies have compared this compound with other inhaled anesthetics like isoflurane and sevoflurane. Notably, this compound has demonstrated a lower incidence of postoperative cognitive dysfunction in certain patient populations, although some studies indicate an increased risk of postoperative delirium among older patients .

Table 1: Comparison of Anesthetic Agents

| Anesthetic Agent | Onset Speed | Recovery Speed | Postoperative Delirium Risk |

|---|---|---|---|

| This compound | Rapid | Very Rapid | Higher in older patients |

| Isoflurane | Moderate | Moderate | Lower |

| Sevoflurane | Moderate | Moderate | Moderate |

Impact on Alzheimer’s Disease Pathology

Research indicates that this compound does not induce the same level of neurotoxic effects as other anesthetics like isoflurane. In vitro studies have shown that exposure to clinically relevant concentrations of this compound does not activate caspase-3 or increase amyloid-beta synthesis in neuronal cell models associated with Alzheimer’s disease . This suggests that this compound may be a safer option for patients with pre-existing neurodegenerative conditions.

Effects on Immune Cell Populations

Studies have shown that this compound anesthesia can modulate immune responses during surgical procedures. For instance, a study comparing this compound with propofol found significant differences in leukocyte populations post-anesthesia . Specifically, lymphocyte counts were lower in the propofol group compared to the desflurane group one hour after induction, indicating a potential immunomodulatory effect of this compound.

Table 2: Immune Response Post-Anesthesia

| Parameter | Propofol Group (n=20) | Desflurane Group (n=20) |

|---|---|---|

| Lymphocytes (1 hr) | Decreased | Increased |

| Neutrophils (24 hr) | Increased | Increased |

| Monocytes (24 hr) | Stable | Increased |

Case Study: Breast Cancer Surgery

In a controlled trial involving breast cancer surgery, patients receiving this compound exhibited a favorable immune response compared to those receiving propofol. The desflurane group showed increased neutrophil counts postoperatively, suggesting enhanced immune activation which could be beneficial in combating surgical stress and potential infections .

Case Study: Cognitive Outcomes in Elderly Patients

A retrospective analysis highlighted the cognitive outcomes of elderly patients undergoing surgery with different anesthetics. The study found that those who received this compound had a higher incidence of postoperative delirium compared to those who received propofol or sevoflurane . This underscores the need for careful consideration when choosing anesthetic agents for older patients.

属性

CAS 编号 |

143252-06-6 |

|---|---|

分子式 |

C3H2F6O |

分子量 |

168.04 g/mol |

IUPAC 名称 |

(2R)-2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane |

InChI |

InChI=1S/C3H2F6O/c4-1(3(7,8)9)10-2(5)6/h1-2H/t1-/m0/s1 |

InChI 键 |

DPYMFVXJLLWWEU-SFOWXEAESA-N |

SMILES |

C(C(F)(F)F)(OC(F)F)F |

手性 SMILES |

[C@@H](C(F)(F)F)(OC(F)F)F |

规范 SMILES |

C(C(F)(F)F)(OC(F)F)F |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。